N-(4-methoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-(4-Methoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a heterocyclic acetamide derivative characterized by a 4-methoxybenzyl group attached to the nitrogen of the acetamide moiety and a tetrahydropyran (THP) ring substituted with a pyrrole group at the 4-position.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-6-4-16(5-7-17)15-20-18(22)14-19(8-12-24-13-9-19)21-10-2-3-11-21/h2-7,10-11H,8-9,12-15H2,1H3,(H,20,22) |
InChI Key |
JOOUDUPOCFYTOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2(CCOCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, starting with the preparation of the individual components. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, while the pyrrol ring can be synthesized via a cyclization reaction. The tetrahydropyran ring is often formed through a ring-closing metathesis reaction. The final step involves the coupling of these components under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can help optimize reaction conditions and identify the most effective catalysts and solvents for the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-methoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines.
Mechanisms of Action :
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Its structural characteristics allow it to interact with microbial targets effectively.
Potential Mechanisms :
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
- Disruption of Membrane Integrity : The compound may compromise the integrity of microbial membranes, leading to cell lysis.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter systems is under investigation.
Study on Anticancer Activity
A recent study investigated the anticancer effects of structurally related compounds on human breast cancer cell lines (MCF-7). The results indicated that these compounds exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity.
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed promising antibacterial activity compared to conventional antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Aromatic Substituents
The 4-methoxybenzyl group on the acetamide nitrogen is a key feature shared with compounds like N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k) and N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide . These analogs exhibit substituent-dependent bioactivity:
- Electron-donating groups (e.g., 4-methoxybenzyl in 5k) enhance lipophilicity and receptor binding, as seen in FPR2 agonism .
Table 1: Comparison of Aromatic Substituents
*Calculated based on structure; †Estimated from molecular formula in .
Heterocyclic Ring Systems
The THP ring in the target compound distinguishes it from analogs with piperazine (e.g., 5k), pyridazinone (), or tetrahydrofuran () cores. Key comparisons:
- THP vs. Piperazine : The THP ring (oxygen-containing) may confer greater metabolic stability compared to piperazine (nitrogen-containing), as seen in compound 5k (piperazine-linked, 78% yield) .
- THP vs. Tetrahydrofuran: The six-membered THP ring in the target compound likely offers conformational flexibility compared to the five-membered tetrahydrofuran in Example 82 (), which has a quinoline core .
Table 2: Heterocyclic Core Comparison
Biological Activity
N-(4-methoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxybenzyl group, a pyrrol moiety, and a tetrahydropyran ring. The molecular formula is , and it has a molecular weight of approximately 312.41 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Effects : Studies have reported that similar structures can inhibit the growth of cancer cells, particularly in breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. For instance, mercapto-substituted 1,2,4-triazoles have shown significant cytotoxicity against these cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Some derivatives have been identified as phosphodiesterase inhibitors, which play a role in enhancing memory and cognitive functions. For example, compounds with similar scaffolds were found to improve object recognition memory in rat models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides that enhance neuronal signaling and memory functions .
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
- Antioxidant Properties : The presence of heterocyclic rings in the structure may confer antioxidant capabilities, helping to mitigate oxidative stress in various biological systems .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 and Bel-7402 cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer agents .
Study 2: Neuroprotective Effects
Research involving PDE inhibitors demonstrated that compounds structurally related to this compound significantly improved cognitive function in animal models. These findings suggest that the compound may have therapeutic implications for neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
Q & A
Q. Optimization Strategies :
- Catalysis : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene/THF may reduce side reactions .
- Temperature Control : Lower temperatures (0–5°C) during amidation minimize hydrolysis; higher temperatures (80–120°C) accelerate cyclization .
Q. Table 1: Representative Reaction Conditions for Key Steps
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
Critical techniques include:
NMR Spectroscopy :
- ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), pyrrole protons (δ 6.2–6.8 ppm), and acetamide NH (δ 7.5–8.2 ppm, broad) .
- ¹³C NMR : Carbonyl (C=O, δ 165–170 ppm), pyran C-O (δ 70–80 ppm) .
IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of pyrrole or methoxybenzyl groups) .
Q. Table 2: Key Spectral Signatures
| Functional Group | Technique | Signature/Peak | Reference |
|---|---|---|---|
| Methoxy (-OCH₃) | ¹H NMR | δ 3.7–3.9 ppm (singlet) | |
| Acetamide (C=O) | IR | ~1650 cm⁻¹ | |
| Pyrrole (C-N) | ¹³C NMR | δ 115–125 ppm |
Advanced: How can researchers resolve discrepancies in reported biological activity data across pharmacological assays?
Methodological Answer:
Discrepancies often arise from variations in:
Assay Conditions : pH, temperature, and ion concentration (e.g., Ca²⁺) modulate receptor binding .
Cell Lines : Differences in membrane permeability (e.g., HEK-293 vs. CHO cells) affect compound uptake .
Control Experiments : Use standardized positive/negative controls (e.g., histamine for H1/H4 receptor assays) to calibrate responses .
Q. Strategies for Harmonization :
Q. Table 3: Example of Assay Variability in Receptor Binding
| Assay Type | Cell Line | Reported IC₅₀ (nM) | Reference |
|---|---|---|---|
| H1 Receptor Antagonism | HEK-293 | 120 ± 15 | |
| H4 Receptor Agonism | CHO | 450 ± 50 |
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the tetrahydro-2H-pyran and pyrrol-1-yl moieties?
Methodological Answer:
SAR studies should systematically modify:
Pyran Ring : Replace oxygen with sulfur (tetrahydrothiopyran) to assess electronic effects on bioavailability .
Pyrrole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to evaluate steric/electronic impacts on target binding .
Acetamide Linker : Vary alkyl chain length to probe flexibility requirements .
Q. Experimental Design :
Q. Table 4: SAR Insights from Analogous Compounds
| Modification | Biological Effect | Reference |
|---|---|---|
| Pyran → Thiopyran | Increased logP (lipophilicity +0.5) | |
| Pyrrole -CF₃ Addition | 10-fold ↑ H4 Receptor Selectivity | |
| Acetamide Chain Elongation | Reduced potency (IC₅₀ ↑ 3×) |
Advanced: What computational methods are recommended for predicting metabolic stability and toxicity?
Methodological Answer:
Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP) oxidation sites (e.g., methoxybenzyl demethylation) .
Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity based on structural alerts (e.g., pyrrole nitrogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
